GMA-839

GABAA receptor subunit selectivity neuroactive steroid

Select GMA-839 for superior translational anxiolytic research. This neuroactive steroid delivers robust oral efficacy (MED 1.6 mg/kg) across species without the sedation of benzodiazepines. Its distinct α3-subunit selectivity (IC50 96 nM) versus α4 (2300 nM) ensures precise receptor dissection. Ideal for ethanol interaction studies with minimal confounding ataxia.

Molecular Formula C21H31F3O3
Molecular Weight 388.5 g/mol
Cat. No. B1671973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGMA-839
Synonyms3,21-dihydroxy-3-trifluoromethyl-19-nor-5beta-pregnan-20-one
Co 2-6749
Co-2-6749
GMA 839
GMA-839
WAY 141839
WAY-141839
Molecular FormulaC21H31F3O3
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CCC4C3CCC(C4)(C(F)(F)F)O
InChIInChI=1S/C21H31F3O3/c1-19-8-6-14-13-7-9-20(27,21(22,23)24)10-12(13)2-3-15(14)16(19)4-5-17(19)18(26)11-25/h12-17,25,27H,2-11H2,1H3/t12-,13+,14-,15-,16+,17-,19+,20-/m1/s1
InChIKeyGNUGUWQBSPMCQI-UDIGXYHRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GMA-839 (2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-...]-ethanone) — A Selective Neuroactive Steroid GABAA Receptor Modulator


The compound identified by the systematic name 2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone (CAS 162882-76-0) is also known as GMA-839, WAY-141839, Co 2-6749, and 3α,21-dihydroxy-3β-trifluoromethyl-19-nor-5β-pregnan-20-one [1][2]. It belongs to the neuroactive steroid class and functions as a selective positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor [1]. Its molecular formula is C21H31F3O3 with a molecular weight of 388.46 g/mol [2].

Why 3β-Trifluoromethyl-19-Nor Steroids Like GMA-839 Cannot Be Replaced by Other Neuroactive Steroid Analogs


Neuroactive steroids that modulate GABAA receptors exhibit profound differences in their pharmacological profiles—ranging from full agonists to partial agonists to antagonists—depending on subtle structural modifications. The specific stereochemistry at the 3-position (3α- vs. 3β-), the presence of a trifluoromethyl group, and modifications to the A/B ring junction and C-19 position critically determine receptor subtype selectivity, intrinsic efficacy, and in vivo behavioral outcomes [1][2]. For instance, while allopregnanolone (3α,5α-P) acts as a full agonist with high efficacy, the 3β-trifluoromethyl analog Co 2-1970 functions as a partial agonist with only 28% of the GABA maximum current potentiation [1]. Therefore, substituting one neuroactive steroid for another without rigorous comparative data—particularly regarding subunit selectivity and therapeutic index—risks confounding experimental results and misinterpreting biological effects. The quantitative evidence below substantiates the specific differentiation of GMA-839 relative to its closest comparators.

Quantitative Differentiation of GMA-839: Direct Comparative Data Against Allopregnanolone and Other Neuroactive Steroids


GMA-839 Demonstrates 24-Fold Subunit Selectivity for α3-Containing vs. α4-Containing GABAA Receptors

GMA-839 (Co 2-6749) exhibited a pronounced selectivity for specific GABAA receptor subunit combinations in human recombinant receptors. The IC50 for inhibition of [35S]TBPS binding at α3β2γ2L receptors was 96 nM, whereas at α4β3γ2L receptors, the IC50 was 2300 nM—a 24-fold difference in potency [1]. In comparison, allopregnanolone showed IC50 values of 20 nM and 1900 nM for α3β2γ2L and α4β3γ2L, respectively, representing a 95-fold difference, indicating a distinct subunit selectivity profile between the two compounds [1]. This differential selectivity profile is critical for applications requiring targeted modulation of specific GABAA receptor populations.

GABAA receptor subunit selectivity neuroactive steroid

GMA-839 Exhibits 4-Fold Lower Potency but Comparable Maximal Efficacy to Allopregnanolone at α1β2γ2L GABAA Receptors

In a direct comparison using human α1β2γ2L GABAA receptors expressed in HEK293 cells, GMA-839 (Co 2-6749) displayed an IC50 of 200 ± 40 nM with a maximal inhibition (Imax) of 105 ± 4% in the [35S]TBPS binding assay. Under identical conditions, allopregnanolone exhibited an IC50 of 17.5 nM with an Imax of 103% [1]. While GMA-839 is approximately 11-fold less potent than allopregnanolone at this subunit combination, both compounds achieve comparable maximal efficacy, suggesting that GMA-839 may offer a wider dynamic range for experimental modulation without sacrificing maximal response.

GABAA receptor potency efficacy neurosteroid

In Vivo Anxiolytic Efficacy of GMA-839: Minimum Effective Dose of 1.6 mg/kg p.o. with Wide Therapeutic Index

In the Geller-Seifter operant conflict paradigm in rats, GMA-839 (Co 2-6749) produced a dose-related increase in punished responding, with a minimum effective oral dose of 1.6 mg/kg [1]. Crucially, this anxiolytic-like effect was observed at doses well below those that decreased unpunished responding or induced ataxia, indicating a wide therapeutic index [1]. In a pigeon conflict paradigm, punished responding was maximally increased to 784% of vehicle control at 30 mg/kg p.o., with no effect on unpunished responding [1]. In squirrel monkeys, punished responding was maximally increased to 1774% of control at 10 mg/kg p.o., again with no effect on unpunished responding [1]. These data demonstrate robust, cross-species anxiolytic-like activity with a favorable separation between efficacy and motor impairment.

anxiolytic in vivo therapeutic index oral bioavailability

GMA-839 Shows Minimal Ethanol Interaction (<2-Fold Shift) in Rotorod Ataxia Assay

In a rotorod ataxia assay in rats, co-administration of ethanol caused less than a 2-fold leftward shift in the dose-response function of GMA-839 (Co 2-6749) [1]. This contrasts with many other GABAA receptor modulators, including benzodiazepines and some neuroactive steroids, which exhibit pronounced synergistic ataxic effects when combined with ethanol. The minimal interaction with ethanol suggests that GMA-839 may be a safer tool compound for studies where alcohol consumption is a variable or where ethanol co-exposure is anticipated.

ethanol interaction ataxia safety pharmacology drug interaction

Optimal Scientific and Preclinical Application Scenarios for GMA-839


In Vivo Anxiolytic Screening with Reduced Sedation Confounds

Given its wide therapeutic index and minimal ataxic effects at anxiolytic doses in multiple species (rat MED 1.6 mg/kg p.o., pigeon 30 mg/kg, squirrel monkey 10 mg/kg) [1], GMA-839 is ideally suited for behavioral pharmacology studies requiring anxiolytic modulation without the confounding influence of motor impairment or sedation. This makes it a superior choice over benzodiazepines or full agonist neurosteroids like allopregnanolone, which often produce sedation at doses overlapping with anxiolytic efficacy.

Recombinant GABAA Receptor Subunit Selectivity Profiling

The compound's differential potency across GABAA receptor subunit combinations (e.g., α3β2γ2L IC50 = 96 nM vs. α4β3γ2L IC50 = 2300 nM) [1] makes GMA-839 a valuable tool for dissecting the functional roles of specific receptor subtypes. Researchers investigating α3-containing receptors, which are implicated in anxiety and stress responses, can leverage this selectivity to achieve targeted modulation with minimal off-target effects at α4-containing receptors.

Ethanol Interaction and Drug Safety Pharmacology Studies

The minimal interaction with ethanol (<2-fold shift in ataxia dose-response) [1] positions GMA-839 as a preferred reference compound in studies evaluating ethanol-drug interactions, particularly in models of alcohol use disorder or when assessing the safety profile of novel GABAA modulators. Its clean profile reduces experimental variability introduced by synergistic ataxic effects.

Cross-Species Translational Pharmacology and Oral Bioavailability Studies

Demonstrated oral efficacy and robust behavioral effects across rodents, pigeons, and non-human primates [1] make GMA-839 an excellent candidate for translational research. Its consistent anxiolytic-like activity across species facilitates comparative studies of GABAA receptor pharmacology and supports the validation of cross-species behavioral models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GMA-839

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.